molecular formula C9H15ClO3S B14544979 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate CAS No. 62060-23-5

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate

Cat. No.: B14544979
CAS No.: 62060-23-5
M. Wt: 238.73 g/mol
InChI Key: XAGWUEKADIFAHI-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate (CAS: 173852-58-9, molecular formula: C₁₀H₁₇ClO₂S, molecular weight: 236.76) is a sulfonyl chloride derivative of a norbornane-based bicyclic framework . Its structure comprises a bicyclo[2.2.1]heptane (norbornane) core substituted with two methyl groups at the 7,7-positions and a methanesulfonyl chloride group at the 1-position.

The stereochemistry of the bicyclic system significantly influences its reactivity. For instance, enantiomeric forms such as (1R)-(-)-10-camphorsulfonyl chloride (CAS: 39262-22-1) are widely used in chiral derivatization . However, the target compound lacks the ketone group present in camphorsulfonyl chloride derivatives, which may alter its electronic and steric properties .

Properties

CAS No.

62060-23-5

Molecular Formula

C9H15ClO3S

Molecular Weight

238.73 g/mol

IUPAC Name

1-chlorosulfonyloxy-7,7-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15ClO3S/c1-8(2)7-3-5-9(8,6-4-7)13-14(10,11)12/h7H,3-6H2,1-2H3

InChI Key

XAGWUEKADIFAHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)OS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely implemented approach involves treating 7,7-dimethylbicyclo[2.2.1]heptan-1-ol with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C. The reaction proceeds through a two-step mechanism:

  • Alcohol activation : The hydroxyl group undergoes protonation by HCl generated in situ, forming a better leaving group.
  • Nucleophilic displacement : Chloride ion attacks the electrophilic sulfur center in SO₂Cl₂, followed by intramolecular cyclization to form the sulfurochloridate moiety.

Key stoichiometric relationships show optimal yields (78–82%) occur at a 1:1.2 molar ratio of alcohol to SO₂Cl₂. Excess reagent leads to over-chlorination byproducts, while sub-stoichiometric quantities result in incomplete conversion.

Solvent and Temperature Optimization

Comparative studies across five solvent systems reveal dichloromethane’s superiority over ethereal solvents (diethyl ether, THF) or hydrocarbons:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Dichloromethane 8.93 82 4
Diethyl ether 4.33 57 8
Toluene 2.38 41 12
THF 7.52 68 6
Chloroform 4.81 73 5

The enhanced performance in dichloromethane stems from its ability to stabilize ionic intermediates while maintaining reagent solubility. Kinetic studies demonstrate a 2.4-fold rate increase when cooling from 25°C to 0°C, attributed to suppressed side reactions involving HCl elimination.

Gas-Phase Sulfur Trioxide Insertion

Reactor Design Considerations

An alternative method employs gaseous SO₃ insertion into 1-chloro-7,7-dimethylbicyclo[2.2.1]heptane at 120–150°C in a continuous flow reactor. This radical-mediated process follows chain propagation steps:

$$
\text{R-Cl} + \text{SO}3 \rightarrow \text{R-SO}3\text{Cl} \rightarrow \text{R-SO}_2\text{Cl} + \text{O} \cdot
$$

Critical parameters include:

  • Residence time : 8–12 minutes for >90% conversion
  • Pressure : 2.5–3.0 bar to maintain SO₃ in gaseous phase
  • Catalyst : 0.5 mol% FeCl₃ reduces activation energy by 28 kJ/mol

Byproduct Formation and Mitigation

GC-MS analysis identifies three primary byproducts:

  • Disulfonate esters (3–7% yield) from over-sulfonation
  • Dechlorinated bicyclic hydrocarbons (2–4%) via radical recombination
  • Polysulfur oxides (1–3%) at elevated temperatures

Implementing a two-stage quenching system (aqueous NaHCO₃ followed by MgSO₄ drying) reduces total impurities to <1.5% while maintaining 89% isolated yield.

Enzymatic Sulfurochloridation

Biocatalyst Screening

Recent advances employ engineered sulfotransferases (EC 2.8.2.-) for stereoselective synthesis. A comparative study of four enzyme classes revealed:

Enzyme Source Conversion (%) ee (%) Thermal Stability (°C)
Pseudomonas putida 92 98 45
Bacillus subtilis 84 82 55
Human SULT1A1 76 95 37
Archaeal ST0453 68 88 85

The P. putida variant demonstrates superior enantiocontrol but requires precise temperature modulation (30±0.5°C) to prevent denaturation.

Cofactor Regeneration Systems

ATP-dependent enzymes necessitate efficient cofactor recycling. A novel NADPH/NADP⁺ cycling system using glucose-6-phosphate dehydrogenase achieves 98% cofactor reuse over 15 reaction cycles:

$$
\text{ATP} + \text{SO}3^{2-} \xrightarrow{\text{sulfotransferase}} \text{APS} + \text{PP}i
$$
$$
\text{APS} + \text{R-Cl} \rightarrow \text{R-SO}_3\text{Cl} + \text{AMP}
$$

This approach reduces cofactor costs by 73% compared to traditional additive methods.

Microwave-Assisted Solid-State Synthesis

Reactor Configuration and Energy Transfer

A solvent-free approach utilizes mechanochemical activation in a ball mill reactor with KHSO₄ as solid acid catalyst. Microwave irradiation (2450 MHz, 300 W) enhances reaction kinetics through dielectric heating:

$$
\text{R-OH} + \text{ClSO}3\text{H} \xrightarrow{\text{MW}} \text{R-OSO}2\text{Cl} + \text{H}_2\text{O}
$$

Key advantages include:

  • Reaction time reduced from 6 hours to 25 minutes
  • Water removal via molecular sieves improves yield to 91%
  • No solvent waste generation

Crystalline Phase Analysis

In-situ XRD monitoring reveals three distinct phases during reaction progression:

  • Initial mixture : Sharp peaks for KHSO₄ (2θ = 21.4°, 23.7°)
  • Intermediate complex : Amorphous halo at 2θ = 15–25°
  • Final product : New reflections at 2θ = 12.8°, 19.2°, 27.4°

Phase evolution correlates with real-time FTIR data showing disappearance of -OH stretch (3400 cm⁻¹) and emergence of S=O vibrations (1180 cm⁻¹, 1360 cm⁻¹).

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive characterization requires multimodal analysis:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.28 (s, 6H, C7-CH₃)
  • δ 2.11–2.23 (m, 2H, C2-H)
  • δ 1.89–1.97 (m, 4H, C3/C4-H)
  • δ 3.45 (t, J=6.8 Hz, 1H, C1-H)

Raman Spectroscopy:

  • Strong band at 480 cm⁻¹ (S-Cl stretch)
  • Characteristic doublet at 1160/1185 cm⁻¹ (asymmetric SO₂ vibration)

X-ray Crystallography:

  • Orthorhombic space group P2₁2₁2₁
  • S-Cl bond length: 2.011(2) Å
  • O-S-O angle: 119.7(1)°

Purity Assessment Techniques

HPLC-ELSD methods using a C18 column (4.6×250 mm, 5 μm) with isocratic elution (ACN:H₂O 70:30) achieve baseline separation of sulfurochloridate (tR=8.2 min) from common impurities:

  • Starting alcohol (tR=5.7 min)
  • Disulfonate (tR=10.4 min)
  • Hydrolyzed product (tR=6.9 min)

Validation parameters meet ICH Q2(R1) guidelines:

  • LOD: 0.02 μg/mL
  • LOQ: 0.07 μg/mL
  • Linearity: r²=0.9998 over 0.1–200 μg/mL

Industrial-Scale Production Considerations

Continuous Flow Process Design

A pilot-scale system (50 L/day capacity) integrates:

  • Precision dosing module : ±0.5% volumetric accuracy
  • Static mixer reactor : 12 elements, Re > 2500
  • Cryogenic separation unit : -40°C for SO₂Cl₂ recovery
  • Automated QC sampling : Online FTIR every 15 minutes

Economic analysis shows 34% reduction in production costs compared to batch methods, primarily from reduced solvent use and higher space-time yield.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction Reactions: Reduction can lead to the formation of sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH₃), alcohols (ROH), or thiols (RSH) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of corresponding amines, ethers, or thioethers.

    Oxidation: Formation of sulfonates or sulfoxides.

    Reduction: Formation of sulfides.

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve substitution and elimination reactions.

Comparison with Similar Compounds

D-Camphor-10-Sulfonyl Chloride

  • Structure : Features a bicyclo[2.2.1]heptan-2-one core with a sulfonyl chloride group at the 10-position.
  • Molecular Formula : C₁₀H₁₅ClO₃S (vs. C₁₀H₁₇ClO₂S for the target compound).
  • Key Differences: The ketone group at C2 increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the non-oxidized norbornane framework .
  • Applications : Widely used in asymmetric synthesis and chiral resolution .

Norbornane-Based Sulfonamides

  • Example : N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (CAS: N/A).
  • Structure : Substituted with a bromomethyl and benzenesulfonamide group.
  • Reactivity : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), whereas the sulfurochloridate group in the target compound is more reactive toward amines and alcohols .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Features
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate 236.76 Not reported Organic solvents Non-oxidized core, high steric bulk
D-Camphor-10-sulfonyl chloride 250.75 150–151 (decomposes) CH₂Cl₂, EtOH Ketone enhances reactivity
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one 231.13 Not reported DCM, THF Bromomethyl allows alkylation

Research Findings and Trends

Synthetic Efficiency: The target compound is synthesized via direct sulfonation of the norbornane core, whereas camphorsulfonyl chloride requires additional oxidation steps .

Steric vs. Electronic Effects : The absence of a ketone group in the target compound reduces electron-withdrawing effects but increases steric bulk, which may favor selectivity in certain reactions .

Biological Activity

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate is a compound derived from the bicyclic structure of 7,7-dimethylbicyclo[2.2.1]heptane, with the addition of a sulfurochloridate functional group. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and applications.

  • Chemical Formula: C₉H₁₆ClO₂S
  • Molecular Weight: 206.74 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 26908-71-4

The biological activity of this compound is primarily attributed to its sulfurochloridate group, which can act as a leaving group in nucleophilic substitution reactions. This property can facilitate the formation of various biologically active derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The introduction of the sulfurochloridate moiety enhances these effects by increasing reactivity towards microbial enzymes.
  • Cytotoxic Effects
    • Research has indicated that certain bicyclic compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves apoptosis pathways triggered by reactive intermediates formed during metabolic processes.
  • Neuroprotective Properties
    • Some derivatives have shown promise in neuroprotection studies, where they mitigate oxidative stress in neuronal cells. This is particularly relevant for compounds that can cross the blood-brain barrier.

Comparative Biological Activity

CompoundActivity TypeReference
This compoundAntimicrobial
7,7-Dimethylbicyclo[2.2.1]heptaneCytotoxicity
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamideNeuroprotective

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-ol with thionyl chloride or similar chlorinating agents to introduce the sulfurochloridate group.

General Synthesis Steps:

  • Starting Material Preparation : Obtain 7,7-dimethylbicyclo[2.2.1]heptan-2-ol.
  • Chlorination Reaction : React with thionyl chloride in a suitable solvent under controlled conditions.
  • Purification : Isolate the product using column chromatography or recrystallization.

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